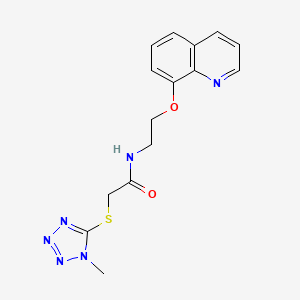
4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide is a useful research compound. Its molecular formula is C13H14N4O2S2 and its molecular weight is 322.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Influence on Purine Metabolism
2-Ethylamino-1, 3, 4-thiadiazole, similar in structure to 4,6-Dimethyl-2-(thiazol-2-ylcarbamoylmethylsulfanyl)-nicotinamide, has been shown to influence purine synthesis de novo in the developing chick embryo. The effect can be modulated by nicotinamide and its antagonists, suggesting a nuanced interplay between these compounds and purine metabolism, which is vital for cellular processes (Krakoff, 1964).
Structural Characterization and Biological Activity
Nicotinamides, including structurally related compounds, have a wide array of applications, from antimicrobial agents to inhibitors of biological processes. The structural characterization of 2-nicotinamido-1,3,4-thiadiazole, achieved through X-ray crystallography and various spectroscopic methods, underscores the compound's potential in biochemical applications due to its antioxidant, antimicrobial, or anti-inflammatory properties (Burnett, Johnston, & Green, 2015).
Synthesis and Antimicrobial Activity
The synthesis of nicotinamide derivatives that include the thiazolidinone ring has been explored for their antimicrobial potential. Compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, for instance, show promise in in vitro antimicrobial screening, suggesting their utility in combating microbial resistance (Patel & Shaikh, 2010).
DNA Repair Stimulation
Nicotinamide has been found to stimulate DNA repair synthesis in human lymphocytes treated with DNA-damaging agents, highlighting its potential role in enhancing cellular repair mechanisms. This property may be relevant to derivatives of nicotinamide, such as this compound, in understanding their biochemical and therapeutic applications (Berger & Sikorski, 1980).
Biochemical Utilization and Metabolic Effects
The utilization of nicotinamide derivatives by various biological systems, including their effects on transplanted mouse leukemia and their potential as niacin antagonists, illustrates the compound's significant biochemical versatility and its impact on cellular metabolism (Oettgen, Reppert, Coley, & Burchenal, 1960).
Wirkmechanismus
Target of Action
Molecules containing a thiazole ring, like this compound, may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It’s known that thiazole-containing molecules can interact with their targets in various ways, leading to different physiological responses .
Biochemical Pathways
Thiazole-containing molecules can activate or stop certain biochemical pathways , which could lead to various downstream effects.
Result of Action
Thiazole-containing molecules can have a wide range of biological activities .
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-7-5-8(2)16-12(10(7)11(14)19)21-6-9(18)17-13-15-3-4-20-13/h3-5H,6H2,1-2H3,(H2,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTVRCDEVHQKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)SCC(=O)NC2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2692589.png)

![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2692591.png)


![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)

![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)
![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)


![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)
